3-Iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[3,2-c]pyridine is a complex organic compound belonging to the class of pyrrolopyridines. This compound exhibits significant pharmaceutical potential, particularly in the development of anticancer agents due to its ability to interact with biological targets such as tubulin. The presence of the iodo group and the benzenesulfonyl moiety enhances its reactivity and biological activity, making it a subject of interest in medicinal chemistry.
This compound can be classified under heterocyclic compounds, specifically within the pyrrolopyridine family. Pyrrolopyridines are known for their diverse biological activities, which include anticancer, anti-inflammatory, and antimicrobial properties. The specific structure of 3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[3,2-c]pyridine positions it as a promising candidate for further research in drug development.
The synthesis of 3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[3,2-c]pyridine can be achieved through various methods, often involving multi-step reactions. A common synthetic route includes:
Technical details from various studies indicate that modifications to reaction conditions (temperature, solvent, and catalysts) significantly influence yield and purity .
The molecular structure of 3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[3,2-c]pyridine features:
The molecular formula is , with a molecular weight of approximately 252.30 g/mol. The compound's structure can be confirmed through techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry.
3-Iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[3,2-c]pyridine can participate in various chemical reactions:
Technical details about these reactions often highlight their utility in synthesizing derivatives with enhanced biological activity .
The mechanism by which 3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[3,2-c]pyridine exerts its biological effects involves:
Relevant data from physicochemical studies indicate that this compound adheres to Lipinski's rule of five, suggesting favorable drug-like properties .
The primary applications of 3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[3,2-c]pyridine include:
Palladium-catalyzed cross-coupling reactions represent powerful methodologies for constructing the intricate pyrrolo[3,2-c]pyridine scaffold central to 3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[3,2-c]pyridine. The iodine substituent at the 3-position provides an exceptional synthetic handle for diversification via metal-catalyzed transformations. Suzuki-Miyaura coupling has been successfully employed to install aryl and heteroaryl groups at this position using arylboronic acids under Pd(0) catalysis. Critical to this approach is the use of PdCl₂(dcpp) catalyst systems with copper(I) additives, which enhance the coupling efficiency of otherwise challenging heterocyclic boronates [2] [6].
For C-N bond formation, Buchwald-Hartwig amination of the 3-iodo derivative enables the introduction of secondary amine functionalities, expanding molecular diversity for pharmaceutical exploration. The reaction typically employs Pd₂(dba)₃ with XantPhos ligand in toluene at 80-100°C, achieving moderate to excellent yields (45-92%) depending on the nucleophile sterics and electronics. Notably, the N-tosyl protection remains stable under these conditions, preventing unwanted deprotection or coordination interference [6]. Nickel-catalyzed reductive couplings have also emerged as a complementary strategy for constructing C(sp²)-C(sp³) bonds, particularly with tertiary alkyl bromides to access sterically congested analogs bearing all-carbon quaternary centers [2].
Table 1: Palladium-Catalyzed Cross-Coupling Reactions at the 3-Position
Reaction Type | Catalyst System | Key Additives | Yield Range | Application Scope |
---|---|---|---|---|
Suzuki-Miyaura | PdCl₂(dcpp)/CuI | MeNHCH₂CH₂OH | 65-89% | Aryl, heteroaryl |
Buchwald-Hartwig | Pd₂(dba)₃/XantPhos | Cs₂CO₃ | 45-92% | Secondary amines |
Reductive Alkylation | NiCl₂(glyme)/dtbbpy | Zn powder | 51-78% | Tertiary alkyl groups |
The precise regiocontrol in introducing iodine and tosyl groups represents a critical synthetic challenge in preparing this compound. Iodination typically employs N-iodosuccinimide (NIS) under mild conditions (0-25°C) in polar aprotic solvents like DMF or acetonitrile. This electrophilic substitution occurs preferentially at the electron-rich C3 position of the pyrrolopyridine core, driven by the innate nucleophilicity of the pyrrole ring. Computational studies confirm this regioselectivity arises from the highest electron density at C3 in the HOMO orbital [6]. The reaction proceeds optimally with 1.05-1.2 equivalents of NIS over 2-4 hours, achieving >85% conversion with minimal diiodination byproducts when carefully monitored [3] [8].
Sulfonylation demands strict exclusion of moisture to prevent competitive hydrolysis of the sulfonyl chloride reagent. The reaction utilizes 4-methylbenzenesulfonyl chloride (TsCl) with hindered organic bases (2,6-lutidine or diisopropylethylamine) in anhydrous THF or dichloromethane. This conditions ensure exclusive N1-sulfonylation rather than O-sulfonation or polysubstitution. The bulky tosyl group provides multiple advantages: (1) it protects the pyrrole nitrogen from oxidation during subsequent reactions, (2) activates the ring for metalation, and (3) facilitates crystallization-based purification. Studies comparing sulfonyl groups demonstrate that tosyl derivatives exhibit superior crystallinity and stability over mesyl or nosyl analogs [3] [5] [6].
Table 2: Regiochemical Outcomes in Pyrrolopyridine Functionalization
Reaction | Position | Directing Influence | Common Byproducts | Regioselectivity Factor |
---|---|---|---|---|
Electrophilic Iodination | C3 | Electron density | 3,5-diiodo derivative | >20:1 (C3 vs C5) |
N-Sulfonylation | N1 | Steric accessibility | O-sulfonates | >99% N1-selectivity |
The synthesis of 3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[3,2-c]pyridine typically requires 3-5 linear steps from commercially available pyridine derivatives, presenting significant scalability hurdles. The first challenge involves the low-temperature lithiation steps (-78°C) required for ring formation, which demand specialized cryogenic equipment and substantial energy input at kilogram scale. Alternative approaches using protic acid catalysis at ambient temperature have been explored but suffer from regiochemical mixtures that complicate purification [4] [9].
Column chromatography remains problematic for intermediates due to the polar heterocyclic nature of the compounds, which exhibit poor resolution on silica gel and significant product loss (15-35%). Scalable purification alternatives include: (1) acid-base washes exploiting the compound's weak basicity (pKa ~5.2), (2) antisolvent crystallization using ethanol/water or isopropanol/water mixtures, and (3) continuous extraction techniques. The final crystallization optimization focuses on solvent composition – mixtures of ethyl acetate and heptane (1:3 v/v) provide crystalline material with >99% HPLC purity and consistent polymorphic form [3] [4] [8].
Economic considerations reveal that the tosyl chloride reagent contributes >40% of raw material costs. Investigation of tosyl group alternatives identified tert-butyl carbamate protection as a potentially cheaper option, but this required additional deprotection steps that reduced overall yield. The iodine atom, while essential for downstream diversification, represents another significant cost driver (25-30% of material costs), motivating research into direct C-H functionalization approaches that bypass halogenation [4] [6]. Environmental metrics analysis shows the process generates ~35 kg waste/kg product, primarily from solvent use in extraction and crystallization. This has spurred development of aqueous workup protocols and solvent recycling systems that reduce waste by >50% in pilot plant trials [4] [9].
Table 3: Compound Identifiers for 3-Iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[3,2-c]pyridine
Identifier Type | Value |
---|---|
CAS Registry Number | 882562-73-4 |
Molecular Formula | C₁₄H₁₁IN₂O₂S |
Molecular Weight | 398.22 g/mol |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C=C(I)C3=C2C=CN=C3 |
MDL Number | MFCD27965702 |
Storage Conditions | Inert atmosphere, 2-8°C |
Purity Specification | >98% (HPLC) |
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2